molecular formula C10H18ClNO B1464023 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide CAS No. 1311314-61-0

2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide

Cat. No. B1464023
M. Wt: 203.71 g/mol
InChI Key: HYUOJAMLEBGBOR-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” is a chemical compound with the CAS Number 1311314-61-0 . It has a molecular formula of C10H18ClNO and a molecular weight of 203.71 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide” include a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 292.3±19.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Chloro-N-cyclopentyl-N-(propan-2-yl)acetamide and its analogs have been explored in medicinal chemistry for various therapeutic potentials. For instance, the synthesis of related acetamide derivatives has been extensively studied to evaluate their anticonvulsant activities. These studies involve the preparation of compounds from substituted 1-phenyl-2-propanones, leading to the development of molecules with significant activity against certain strains of parasites and in models of epilepsy in rodents. The structural modification of these compounds aims to enhance their pharmacokinetic properties and efficacy, highlighting the compound's role in drug discovery and development (Werbel et al., 1986).

Anticonvulsant and Neuroprotective Effects

The anticonvulsant and neuroprotective effects of acetamide derivatives, including 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide, have been a significant focus of research. These compounds have shown promise in models of seizure and epilepsy, with some derivatives demonstrating comparable potency to established drugs like phenytoin. The pharmacophore mapping suggests that these compounds may act via mechanisms similar to those of known anticonvulsant drugs, potentially offering new avenues for the treatment of epilepsy and related neurological conditions (Shakya et al., 2016).

Mechanistic Insights and Pharmacology

Studies have also delved into the mechanisms underlying the pharmacological actions of acetamide derivatives. For example, research into the metabolic pathways of similar compounds has shed light on their bioactivation and detoxification processes, which are crucial for understanding their safety and efficacy profiles. Such insights are essential for the rational design of safer and more effective therapeutic agents (Pingili et al., 2019).

properties

IUPAC Name

2-chloro-N-cyclopentyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8(2)12(10(13)7-11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUOJAMLEBGBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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